molecular formula C25H20BrN3O3 B2963575 5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione CAS No. 331944-68-4

5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione

Cat. No.: B2963575
CAS No.: 331944-68-4
M. Wt: 490.357
InChI Key: CIIRNXZYPYHXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H20BrN3O3 and its molecular weight is 490.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 396.26 g/mol. The structure features a bromine atom, an indoline moiety, and a pyrazole ring that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through multiple mechanisms:
    • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The presence of the methoxy group is believed to enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Efficacy

Recent studies have evaluated the anticancer activity of similar pyrazole derivatives. The following table summarizes findings related to IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various compounds:

Compound NameCell LineIC₅₀ (µM)Reference
5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl...A54926Wei et al.
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl...A54949.85Xia et al.
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl...A5490.08Fan et al.
Pyrazole derivatives with BRAF (V600E) inhibitionWM266.40.19Dong et al.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, showing significant inhibition of cytokine production in vitro:

Compound NameCytokine AssessedInhibition (%)Reference
5-bromo derivativeTNF-alpha75Nitulescu et al.
Methoxy-substituted pyrazole derivativesIL-668Zhang et al.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the compound :

  • Case Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with a related pyrazole derivative led to a significant reduction in cell viability and promoted apoptosis via caspase activation.
  • Inflammatory Disease Model : In a murine model of inflammation, administration of a methoxy-substituted pyrazole showed reduced levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.

Properties

IUPAC Name

5-bromo-1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-32-19-10-7-16(8-11-19)21-14-23(17-5-3-2-4-6-17)29(27-21)15-28-22-12-9-18(26)13-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRNXZYPYHXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.